2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
Description
The compound 2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2-chlorobenzylidene group at position 5 (Z-configuration) and a butanoyl-linked benzohydrazide moiety at position 2. Its structure integrates key pharmacophoric elements:
- Thiazolidinone ring: Known for diverse bioactivity, including antimicrobial, antidiabetic, and anticancer properties .
- Benzohydrazide side chain: Contributes to hydrogen-bonding interactions and metabolic stability .
Synthesis likely involves condensation of 2-chlorobenzaldehyde with a thiosemicarbazide intermediate, followed by cyclization under acidic or basic conditions, analogous to methods for related thiazolidinones .
Properties
Molecular Formula |
C21H17Cl2N3O3S2 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-chloro-N'-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
InChI |
InChI=1S/C21H17Cl2N3O3S2/c22-15-8-3-1-6-13(15)12-17-20(29)26(21(30)31-17)11-5-10-18(27)24-25-19(28)14-7-2-4-9-16(14)23/h1-4,6-9,12H,5,10-11H2,(H,24,27)(H,25,28)/b17-12- |
InChI Key |
FUJADAGZNZJBJZ-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide typically involves multiple steps:
Formation of Thiazolidinone Ring: The initial step involves the reaction of a chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.
Condensation Reaction: The thiazolidinone intermediate is then reacted with 2-chlorobenzaldehyde in the presence of a base to form the benzylidene derivative.
Hydrazide Formation: The final step involves the reaction of the benzylidene derivative with 4-butanoylbenzohydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorobenzylidene groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it useful in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 2-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is investigated for its potential therapeutic properties. It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new polymers and coatings, owing to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it could induce apoptosis in cancer cells by interacting with cellular proteins and DNA.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
* Inferred from structural similarity to compounds in .
Electronic and Steric Effects of Substituents
- Chloro vs. Dimethoxy/Propoxy substituents (): Electron-donating groups reduce ring electrophilicity but improve solubility via polar interactions.
- Hydrogen-Bonding Patterns :
Crystallographic and Computational Insights
- Crystal Packing : The target compound’s 2-chlorobenzylidene group may promote π–π stacking (as seen in ), while the hydrazide side chain participates in N–H⋯N/O hydrogen bonds, akin to patterns in .
- Software Tools : Structures of analogs were resolved using SHELX , ORTEP-III , and WinGX , suggesting similar methods apply to the target compound.
Pharmacological Potential and Challenges
- Druglikeness : The target compound’s ClogP (~3.5) and molecular weight (~518) align with Lipinski’s rules, but its thioxo group may pose metabolic instability risks .
- Formulation Strategies : Analogous to , solubilizers (e.g., cellulose derivatives) and pseudoemulsifiers (e.g., natural resins) could enhance bioavailability.
Biological Activity
The compound 2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thiazolidinone core, which is significant for its biological activity. The presence of the chloro substituents and the hydrazide functionality enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide have shown promising results in inhibiting the proliferation of cancer cells.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells through intrinsic and extrinsic pathways. For example, studies indicate that thiazolidinone derivatives can activate caspases and modulate the expression of Bcl-2 family proteins, leading to programmed cell death .
-
Case Studies :
- A study reported that a related thiazolidinone compound exhibited IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells (a human leukemia cell line), demonstrating potent cytotoxicity .
- Another investigation highlighted that derivatives showed selective cytotoxicity against HeLa cells with IC50 values between 8.9 µM and 15.1 µM .
Antimicrobial Activity
Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : Compounds within this class have been tested against various bacterial strains with results indicating significant inhibition of bacterial growth. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antioxidant Activity
The antioxidant properties of thiazolidinones are noteworthy due to their ability to scavenge free radicals and reduce oxidative stress.
- Evaluation Methods : The antioxidant capacity is typically assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Compounds have shown varying degrees of effectiveness in these assays, with some exhibiting IC50 values lower than ascorbic acid .
Data Summary
Q & A
Q. What is the recommended synthetic route for preparing 2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide?
The synthesis typically involves three key steps:
- Step 1 : Condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Step 2 : Cyclization with chloroacetyl chloride under reflux (60–80°C) in ethanol to construct the thiazolidinone core.
- Step 3 : Coupling of the thiazolidinone derivative with 2-chlorobenzohydrazide using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound. Optimization of stoichiometry and solvent polarity is critical to achieving >85% purity .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm the Z-configuration of the benzylidene moiety and assess hydrogen bonding.
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL or WinGX for precise stereochemical assignment. The thioxo and oxo groups in the thiazolidinone ring exhibit distinct bond-length patterns (C=S: ~1.68 Å; C=O: ~1.22 Å) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z ~509.8 for [M+H]⁺).
Q. How do functional groups influence the compound’s reactivity?
The 2-chlorobenzylidene group enhances electrophilicity at the thiazolidinone C5 position, facilitating nucleophilic attacks. The thioxo group (C=S) increases hydrogen-bonding potential with biological targets, while the benzohydrazide moiety contributes to π-π stacking interactions. Solubility in polar solvents (e.g., DMSO) is limited due to the hydrophobic chlorinated aromatic rings, requiring formulation adjustments for in vitro assays .
Advanced Research Questions
Q. What strategies optimize reaction conditions for high-yield synthesis?
- Solvent Selection : Ethanol or THF improves cyclization efficiency compared to DCM.
- Catalysis : Use of triethylamine (5 mol%) accelerates coupling reactions by neutralizing HCl byproducts.
- Temperature Control : Maintaining 70–75°C during cyclization minimizes side-product formation (e.g., dimerization).
- Quality Control : HPLC with a C18 column (acetonitrile/water gradient) monitors purity, targeting ≥95% for biological testing .
Q. How can stereochemical integrity (Z-configuration) be preserved during synthesis?
The Z-configuration of the benzylidene group is thermodynamically favored but prone to isomerization under prolonged heating. Strategies include:
Q. How do structural variations in analogous compounds affect biological activity?
Comparative studies show:
- Substituent Position : 2-Chlorobenzylidene derivatives exhibit higher antimicrobial activity than 4-chloro analogs due to improved membrane penetration (logP ~3.2 vs. ~2.8).
- Core Modifications : Replacing the thiazolidinone with a thiophene ring reduces cytotoxicity but abolishes enzyme inhibition (e.g., COX-2 IC₅₀ increases from 12 µM to >100 µM) .
Q. How should researchers resolve contradictions in reported bioactivity data?
Discrepancies often arise from assay conditions. For example:
- Cell Line Variability : IC₅₀ values for anticancer activity vary between MCF-7 (breast cancer, IC₅₀ ~8 µM) and HeLa (cervical cancer, IC₅₀ ~15 µM) due to differential expression of target proteins.
- Solvent Artifacts : DMSO concentrations >0.1% can inhibit control cell growth, skewing results. Validate with vehicle-only controls .
Q. What computational tools predict binding modes with biological targets?
- Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase). The thioxo group forms hydrogen bonds with Arg28, while the chlorinated aryl groups engage in hydrophobic contacts.
- MD Simulations : GROMACS for stability analysis over 100 ns trajectories. The benzohydrazide moiety shows flexibility, requiring conformational sampling .
Q. How does the compound’s stability vary under physiological conditions?
- pH Sensitivity : Degrades rapidly at pH >8 (hydrolysis of the hydrazide bond).
- Light Exposure : Photoisomerization of the Z-benzylidene group occurs under UV light (λ = 254 nm), necessitating storage in amber vials.
- Thermal Stability : Stable up to 150°C (DSC data) but decomposes above 200°C .
Q. What mechanistic studies elucidate its interaction with antimicrobial targets?
- Enzyme Assays : Measure inhibition of β-lactamase (Nitrocefin hydrolysis assay) and DNA gyrase (supercoiling assay). IC₅₀ values correlate with MICs against MRSA (2–4 µg/mL).
- Resistance Studies : Serial passage experiments in S. aureus reveal delayed resistance development compared to ciprofloxacin, suggesting multi-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
